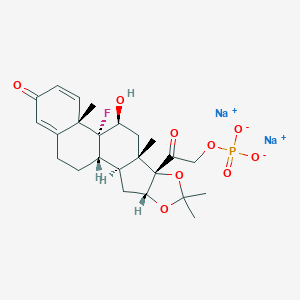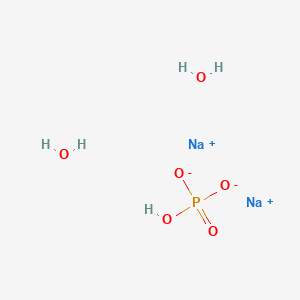
Methyl 3-(dimethylamino)-2-methylpropanoate
Descripción general
Descripción
“Methyl 3-(dimethylamino)-2-methylpropanoate” is a chemical compound with the molecular formula C6H13NO2 . It is used in the synthesis of lithium enolate via reaction with lithium diisopropylamide . It is also involved in the synthesis of methylmalondialdehyde .
Synthesis Analysis
The compound is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile . A subsequent hydrogenation step yields the compound .
Chemical Reactions Analysis
“this compound” is known to participate in radical copolymerizations with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
Physical And Chemical Properties Analysis
The compound is soluble in all common solvents . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.
Aplicaciones Científicas De Investigación
Enzymatic Detoxication Mechanisms
Research has explored the enzymology involved in the biotransformation of inorganic arsenic to various organic forms, highlighting a process of detoxification that might be relevant to understanding the metabolic pathways and potential applications of Methyl 3-(dimethylamino)-2-methylpropanoate in detoxification processes or its role in enzymatic reactions (Aposhian et al., 2004).
Applications in Alzheimer's Disease Research
Amyloid imaging in Alzheimer's disease has seen the development of radioligands for in vivo measurement of amyloid in the brain, which could be an area where derivatives of this compound might find application, considering the compound's potential as a precursor in synthetic chemistry for developing such radioligands (Nordberg, 2007).
Neurochemistry and Neurotoxicity Studies
Studies on 3,4-Methylenedioxymethamphetamine (MDMA) explore the neurochemical effects and neurotoxicity, which may provide insights into the neurological impact or potential neuroactive applications of this compound by understanding how structurally similar compounds interact with the nervous system (Mckenna & Peroutka, 1990).
Safety Assessment in Cosmetic Use
The safety of fatty acid amidopropyl dimethylamines, which serve as antistatic agents in cosmetics, has been assessed, indicating potential dermal sensitization risks. Such assessments are crucial for understanding the safety profiles of related compounds, including this compound, when considering their use in cosmetics or topical applications (Burnett et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc) are known to interact with carboxyl groups, activating them for coupling with primary amines .
Mode of Action
For instance, EDC, a carbodiimide compound, couples primary amines to carboxylic acids by creating an activated ester leaving group . The carbonyl of the acid attacks the carbodiimide of EDC, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Pharmacokinetics
Its physical and chemical properties such as a boiling point of 1491ºC at 760mmHg, a density of 0948g/cm³, and a refractive index of n20/D 1418 (lit) suggest that it may have moderate bioavailability.
Safety and Hazards
Propiedades
IUPAC Name |
methyl 3-(dimethylamino)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(5-8(2)3)7(9)10-4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLJXUCYCFDNCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907021 | |
| Record name | Methyl 3-(dimethylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10205-34-2 | |
| Record name | Methyl 3-(dimethylamino)-2-methylpropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10205-34-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-(dimethylamino)-2-methylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010205342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-(dimethylamino)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60907021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(dimethylamino)-2-methylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)
![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)










